molecular formula C29H38N8O9 B6329759 Z-Gly-Pro-Arg-pNA acetate CAS No. 88793-80-0

Z-Gly-Pro-Arg-pNA acetate

Cat. No. B6329759
CAS RN: 88793-80-0
M. Wt: 642.7 g/mol
InChI Key: RAABQZYCURGRQE-VROPFNGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Pro-Arg-pNA acetate, also known as ZGPRA, is a synthetic peptide consisting of five amino acids: glycine, proline, arginine, p-nitroanilide, and acetate. It is a valuable reagent in a variety of scientific research applications, including protein structure and function studies, enzyme kinetics, and drug discovery. ZGPRA is a useful tool for studying the biochemical and physiological effects of peptides.

Scientific Research Applications

Z-Gly-Pro-Arg-pNA acetate is a valuable reagent for a variety of scientific research applications. It has been used to study protein structure and function, as well as enzyme kinetics. Z-Gly-Pro-Arg-pNA acetate can also be used in drug discovery, as it has been found to bind to certain proteins, altering their activity and potentially leading to the development of new drugs. Z-Gly-Pro-Arg-pNA acetate has also been used to study the biochemical and physiological effects of peptides.

Mechanism of Action

The mechanism of action of Z-Gly-Pro-Arg-pNA acetate is not fully understood. It is believed that Z-Gly-Pro-Arg-pNA acetate binds to certain proteins, altering their activity and resulting in a change in the biochemical and physiological effects of the peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of Z-Gly-Pro-Arg-pNA acetate vary depending on the application. In protein structure and function studies, Z-Gly-Pro-Arg-pNA acetate has been found to bind to certain proteins, altering their activity and resulting in a change in the biochemical and physiological effects of the peptide. In drug discovery, Z-Gly-Pro-Arg-pNA acetate has been found to bind to certain proteins, altering their activity and potentially leading to the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using Z-Gly-Pro-Arg-pNA acetate in lab experiments include its cost-effectiveness, ease of use, and ability to bind to certain proteins, altering their activity. The limitations of using Z-Gly-Pro-Arg-pNA acetate in lab experiments include its lack of understanding of the mechanism of action and the potential for false positives due to its binding to certain proteins.

Future Directions

There are many potential future directions for the use of Z-Gly-Pro-Arg-pNA acetate. These include further research into its mechanism of action, the development of new methods for synthesizing Z-Gly-Pro-Arg-pNA acetate, and the use of Z-Gly-Pro-Arg-pNA acetate in drug discovery. Additionally, Z-Gly-Pro-Arg-pNA acetate could be used to study the biochemical and physiological effects of peptides in more detail, and to identify potential therapeutic applications.

Synthesis Methods

Z-Gly-Pro-Arg-pNA acetate can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used technique for synthesizing peptides, as it is cost-effective and relatively easy to use. In SPPS, the desired peptide is synthesized on a solid support, such as a resin, and then cleaved from the support using a reagent, such as trifluoroacetic acid. LPPS is a more complex process, in which the desired peptide is synthesized in a liquid solution, using a reagent such as an amine.

properties

IUPAC Name

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(32-19-10-12-20(13-11-19)35(40)41)24(37)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22,32H,4-5,8-9,14-17H2,(H,31,39)(H4,28,29,30)(H,33,37,38);1H3,(H,3,4)/t21-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAABQZYCURGRQE-VROPFNGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237320
Record name N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate

CAS RN

88793-80-0
Record name N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088793800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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